N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
Overview
Description
N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BPP and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BPP is not fully understood. However, it is believed that BPP exerts its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. BPP has also been shown to interact with certain receptors in the brain, such as the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
BPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. BPP has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress and anxiety. Additionally, BPP has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPP in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using BPP in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For research on BPP include the development of more efficient synthesis methods, investigation of its potential use in the treatment of various neurological disorders, and further understanding of its mechanism of action.
Scientific Research Applications
BPP has been extensively studied for its potential applications in various fields of research. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. BPP has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, BPP has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c16-13-1-3-14(4-2-13)17-15(21)5-6-18-7-9-19(10-8-18)11-12-20/h1-4,20H,5-12H2,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUPFYRUHTWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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